Sodium 2-(hydroxymethyl)isonicotinate is a chemical compound derived from isonicotinic acid. It features a hydroxymethyl group attached to the isonicotinic structure, which is a derivative of pyridine. This compound plays a significant role in various scientific fields, particularly in medicinal chemistry and drug development.
Sodium 2-(hydroxymethyl)isonicotinate can be synthesized from isonicotinic acid or its esters through specific chemical reactions. The compound may also be found in certain natural products or synthesized for research purposes.
This compound belongs to the class of pyridinecarboxylic acids and their derivatives. It is categorized as an organic compound, specifically an azacyclic compound, due to the presence of a nitrogen atom in its heterocyclic structure.
The synthesis of sodium 2-(hydroxymethyl)isonicotinate typically involves the reaction of isonicotinic acid with formaldehyde or other hydroxymethylating agents. A common method includes treating isonicotinic acid with formaldehyde in the presence of a base, leading to the formation of the hydroxymethyl derivative.
Sodium 2-(hydroxymethyl)isonicotinate has a molecular formula of . The structure consists of a pyridine ring with a carboxylate group and a hydroxymethyl substituent.
C(C1=CN=CC=C1)C(=O)O.[Na]
YNBADRVTZLEFNH-UHFFFAOYSA-N
Sodium 2-(hydroxymethyl)isonicotinate can undergo various chemical reactions:
The mechanism of action for sodium 2-(hydroxymethyl)isonicotinate involves its interaction with biological systems, particularly in pharmacological contexts. It may act as an intermediate in synthesizing more complex compounds used for therapeutic purposes, potentially influencing pathways related to inflammation and pain relief.
Research indicates that compounds derived from isonicotinic acid exhibit various biological activities, including anti-inflammatory and analgesic effects. The precise mechanism often depends on the specific derivatives formed during synthesis.
Sodium 2-(hydroxymethyl)isonicotinate has several scientific uses:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1